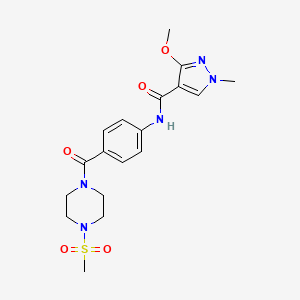

![molecular formula C8H13N3O2S B2506463 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 200815-93-6](/img/structure/B2506463.png)

2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

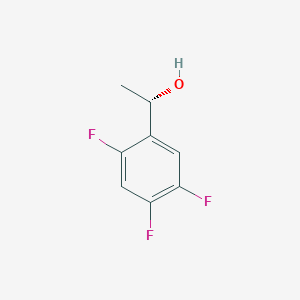

The compound 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a tert-butyl group attached to the triazole ring, which is further linked via a sulfanyl group to an acetic acid moiety.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the amine exchange reactions of triazine derivatives with amino acids have been reported, leading to the formation of various triazin-3-ium-1(2H)-yl acetate compounds . Additionally, the synthesis of 1-acyl-4-substituted thiosemicarbazide derivatives from hydrazides of 4-(4-halogenophenyl)-4H-1,2,4-triazol-3-yl-sulfanyl acetic acid has been described, which involves the reaction with isothiocyanate and subsequent cyclization . These studies provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule. The sulfanyl group (-S-) acts as a linker between the triazole ring and the acetic acid moiety, potentially affecting the electronic properties of the compound.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. The amine exchange reaction is one such example, where triazine derivatives react with amino acids to form new compounds . The cyclization reactions of thiosemicarbazide derivatives to form compounds with two triazole rings connected by a methylenesulfanyl group have also been documented . These reactions highlight the reactivity of the triazole ring and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of triazole derivatives in various solvents, their crystallization behavior, and their stability under different conditions are important physical properties that can be inferred from similar compounds . The antimicrobial activity of some triazole derivatives has been evaluated, indicating potential biological properties of these compounds . Additionally, the photolysis of related sulphonium salts has been studied, providing information on the photochemical behavior of triazole-containing compounds .

科学的研究の応用

Advances in Triazole Synthesis

Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles have been highlighted, focusing on methods that are more sustainable and efficient. These procedures employ microwave irradiation and innovative catalysts like rhizobial cyclic β-1,2 glucan, water extract of banana, biosourced cyclosophoraose, and other easily recoverable materials. These methodologies offer advantages such as reduced reaction times, simplified work-up, and enhanced yields, making them beneficial for industrial drug synthesis and other applications (de Souza et al., 2019).

Triazole Derivatives as Antibacterial Agents

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus has been extensively studied. These compounds are recognized for their ability to inhibit crucial bacterial enzymes and processes, such as DNA gyrase, topoisomerase IV, and efflux pumps. Some hybrids, like 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, are already in clinical use for treating bacterial infections. The potential for dual or multiple mechanisms of action makes these hybrids particularly promising for combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).

特性

IUPAC Name |

2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-8(2,3)11-5-9-10-7(11)14-4-6(12)13/h5H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNXWUJWDDFHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NN=C1SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

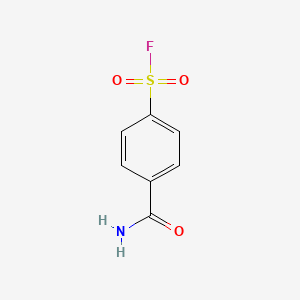

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

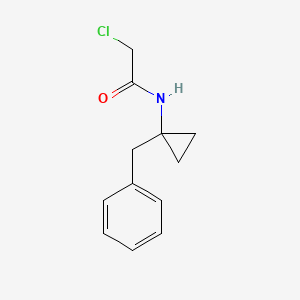

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

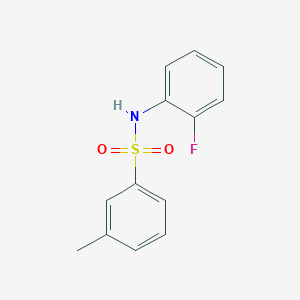

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)